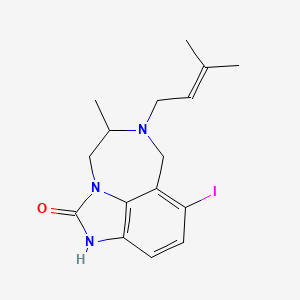

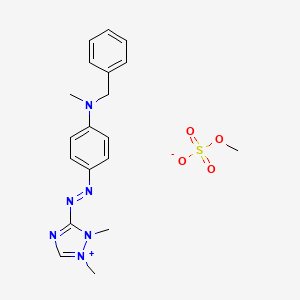

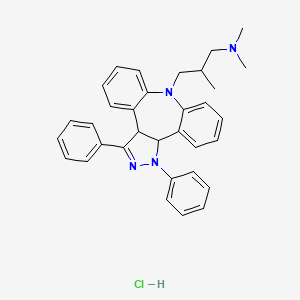

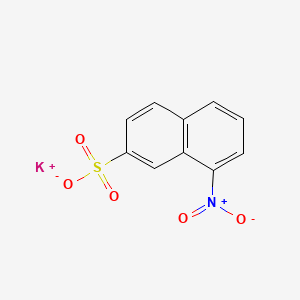

![molecular formula C9H24NO9P B15183572 2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate CAS No. 100656-59-5](/img/structure/B15183572.png)

2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Monoethanolamine, diethanolamine, and triethanolamine are part of the ethanolamine family, which combines the properties of amines and alcohols. These compounds are widely used in various industrial applications due to their unique chemical properties. They are mildly alkaline and react with acids to form salts or soaps, and as alcohols, they are hygroscopic and can be esterified .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Monoethanolamine, diethanolamine, and triethanolamine are typically synthesized through the reaction of ethylene oxide with ammonia. The reaction conditions, such as temperature and pressure, as well as the stoichiometry of the reactants, can be adjusted to control the ratio of the products .

Industrial Production Methods

In industrial settings, the production of these ethanolamines involves a continuous process where ammonia reacts with ethylene oxide in a pressurized reactive distillation column. The energy supply to the reboiler and the ammonia content in the feed stream are controlled to achieve the desired product ratio .

Analyse Des Réactions Chimiques

Types of Reactions

Ethanolamines undergo various chemical reactions, including:

Oxidation: Ethanolamines can be oxidized to form corresponding aldehydes or acids.

Reduction: They can be reduced to form primary amines.

Substitution: Ethanolamines react with acids to form salts or soaps.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include salts, soaps, aldehydes, and primary amines .

Applications De Recherche Scientifique

Ethanolamines have a broad spectrum of applications in scientific research and industry:

Chemistry: Used as intermediates in the synthesis of various chemicals.

Biology: Play a role in the synthesis of phospholipids, which are essential components of cell membranes.

Medicine: Used in the formulation of pharmaceuticals and as emulsifying agents in creams and lotions.

Industry: Employed in gas sweetening, metalworking, textile processing, and as corrosion inhibitors

Mécanisme D'action

Ethanolamines exert their effects through their ability to act as both amines and alcohols. As amines, they are mildly alkaline and can neutralize acids, forming salts or soaps. As alcohols, they are hygroscopic and can form esters. These properties allow them to interact with various molecular targets and pathways, such as the synthesis of phospholipids in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Methylethanolamine

- Dimethylethanolamine

- Diethylethanolamine

- N,N-Diisopropylaminoethanol

- Methyl diethanolamine

Uniqueness

Ethanolamines are unique due to their dual functionality as both amines and alcohols. This allows them to participate in a wide range of chemical reactions and makes them versatile in various applications .

Propriétés

Numéro CAS |

100656-59-5 |

|---|---|

Formule moléculaire |

C9H24NO9P |

Poids moléculaire |

321.26 g/mol |

Nom IUPAC |

2-[bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate |

InChI |

InChI=1S/C6H15NO3.C3H9O6P/c8-4-1-7(2-5-9)3-6-10;4-1-3(5)2-9-10(6,7)8/h8-10H,1-6H2;3-5H,1-2H2,(H2,6,7,8) |

Clé InChI |

ZKPQTUZPFZOELF-UHFFFAOYSA-N |

SMILES canonique |

C(CO)N(CCO)CCO.C(C(COP(=O)(O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.